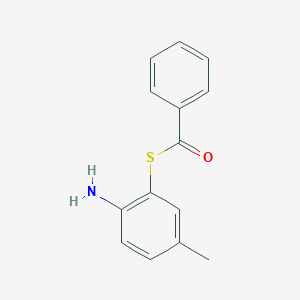
S-(2-amino-5-methylphenyl) benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-amino-5-methylphenyl) benzenecarbothioate, also known as AMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiol-containing compounds, which are known for their ability to interact with proteins and enzymes in biological systems.
Wirkmechanismus
The mechanism of action of S-(2-amino-5-methylphenyl) benzenecarbothioate involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. This inhibition leads to a decrease in the production of dopamine, norepinephrine, and epinephrine, which can have a wide range of effects on physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(2-amino-5-methylphenyl) benzenecarbothioate have been studied extensively in animal models and in vitro systems. Some of the effects observed include a decrease in locomotor activity, a decrease in blood pressure, and an increase in prolactin secretion. These effects are thought to be mediated by the decrease in catecholamine synthesis caused by S-(2-amino-5-methylphenyl) benzenecarbothioate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(2-amino-5-methylphenyl) benzenecarbothioate in lab experiments is its specificity for tyrosine hydroxylase. This allows researchers to selectively inhibit the synthesis of catecholamines without affecting other biochemical pathways. However, one of the limitations of using S-(2-amino-5-methylphenyl) benzenecarbothioate is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on S-(2-amino-5-methylphenyl) benzenecarbothioate. One area of interest is its potential use as a tool for studying the role of catecholamines in various physiological and pathological conditions. Another area of interest is the development of more selective and less toxic inhibitors of tyrosine hydroxylase, which could have broader applications in both basic and clinical research. Additionally, the use of S-(2-amino-5-methylphenyl) benzenecarbothioate in combination with other drugs or therapies could lead to new insights into the treatment of various diseases.
Synthesemethoden
S-(2-amino-5-methylphenyl) benzenecarbothioate can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylphenol with thiophosgene, or the reaction of 2-amino-5-methylphenol with carbon disulfide in the presence of a base. These methods have been optimized over the years to yield high purity and yield of S-(2-amino-5-methylphenyl) benzenecarbothioate.
Wissenschaftliche Forschungsanwendungen
S-(2-amino-5-methylphenyl) benzenecarbothioate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of tyrosine hydroxylase, an enzyme that is involved in the synthesis of dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, researchers can study the role of these neurotransmitters in various physiological and pathological conditions.
Eigenschaften
CAS-Nummer |
112308-07-3 |
|---|---|
Produktname |
S-(2-amino-5-methylphenyl) benzenecarbothioate |
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
S-(2-amino-5-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C14H13NOS/c1-10-7-8-12(15)13(9-10)17-14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |
InChI-Schlüssel |
XRTSMONJWPJWSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2 |
Synonyme |
S-(2-AMino-5-Methylphenyl)thiobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



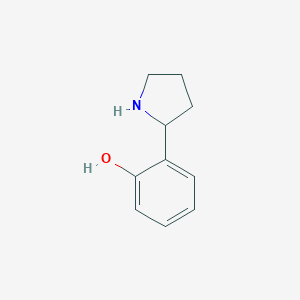
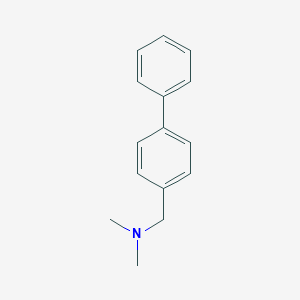

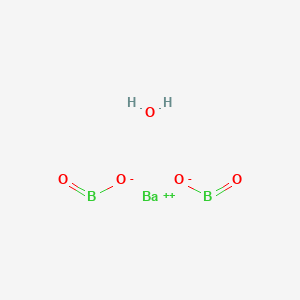
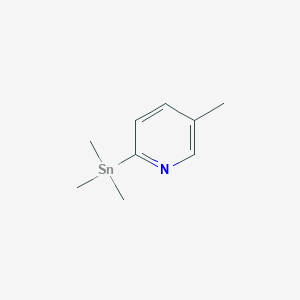
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)
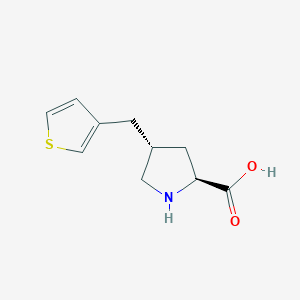
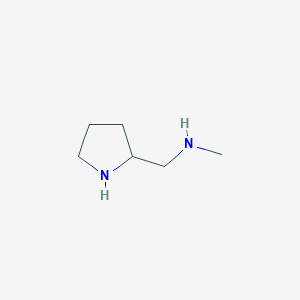
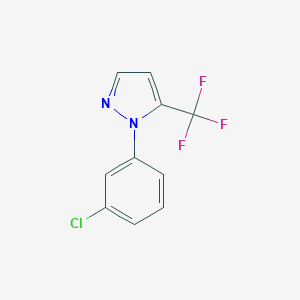

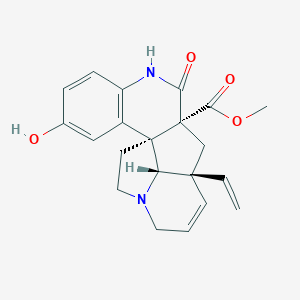
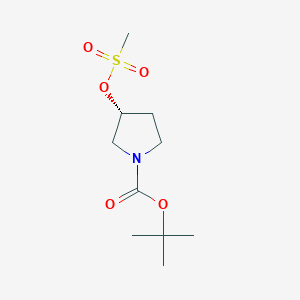
![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)